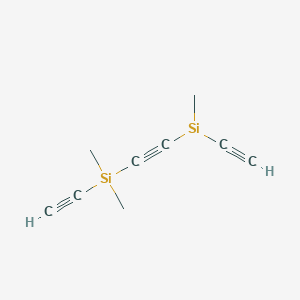
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene is a unique organosilicon compound characterized by its complex structure, which includes both methylethynyl and dimethylethynyl groups attached to a silylacetylene backbone
准备方法
Synthetic Routes and Reaction Conditions
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene can be synthesized through a series of reactions involving ethynylsilanes and Grignard reagents. One common method involves the reaction of di- and trisubstituted ethynylsilanemagnesium compounds with appropriate halides . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce silane compounds.
科学研究应用
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of 1-Methylethynylsilyl-2-dimethylethynylsilylacetylene involves its interaction with various molecular targets and pathways. The compound’s silyl groups can participate in reactions that modify the electronic and steric properties of the molecule, influencing its reactivity and interactions with other compounds. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
Bis[(dimethylethynylsilyl)ethynyl]methylsilane: Another organosilicon compound with similar structural features.
Trimethylsilylacetylene: A simpler compound with a single silyl group attached to an acetylene backbone.
Uniqueness
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene is unique due to its combination of methylethynyl and dimethylethynyl groups, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
属性
分子式 |
C9H11Si2 |
|---|---|
分子量 |
175.35 g/mol |
InChI |
InChI=1S/C9H11Si2/c1-6-10(3)8-9-11(4,5)7-2/h1-2H,3-5H3 |
InChI 键 |
QKIBQCONVBVTAK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C#C)C#C[Si](C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



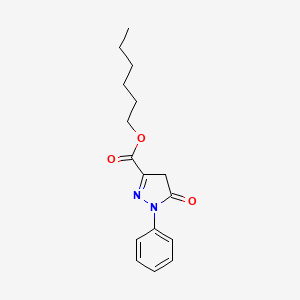
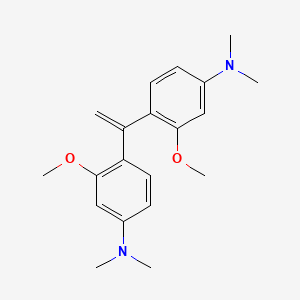
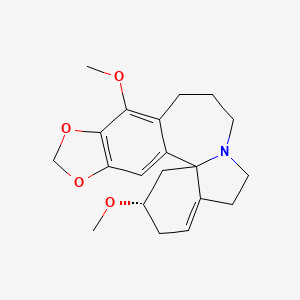
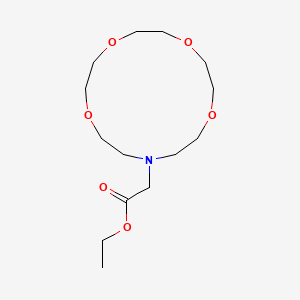
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)



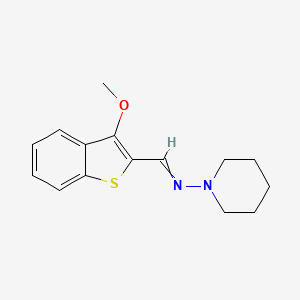
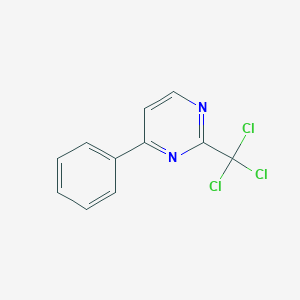
silane](/img/structure/B14345642.png)

